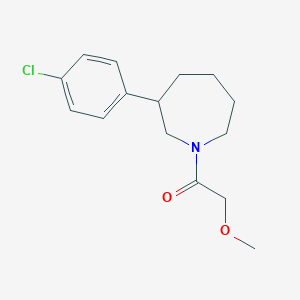![molecular formula C18H19N7O B2628762 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448133-91-2](/img/structure/B2628762.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic compound featuring multiple rings and functional groups
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of intermediate structures such as 3,4-dihydroisoquinoline and 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine. These intermediates undergo various reaction steps, including cyclization and functional group modifications.
Common reaction conditions include the use of organic solvents (e.g., dichloromethane or toluene), catalysts (e.g., palladium or copper salts), and controlled temperatures, typically ranging from room temperature to moderate heating.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing the yield and purity of the product. This often requires advanced techniques such as high-pressure liquid chromatography (HPLC) and recrystallization for purification.
Continuous flow reactors and automated synthesis setups are frequently employed to enhance efficiency and safety in large-scale production.
Types of Reactions
This compound participates in a variety of reactions, including nucleophilic substitution, electrophilic addition, and oxidation-reduction processes.
Oxidation reactions may involve agents like potassium permanganate or chromium trioxide, while reduction can be achieved using sodium borohydride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Substitution reactions often require halogenated reagents and catalysts such as tetrakis(triphenylphosphine)palladium(0).
Reaction conditions are generally mild to moderate, with temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent side reactions.
Major Products
Depending on the specific reaction pathway, major products may include various functionalized derivatives or ring-opened compounds, often retaining the core structure's complexity.
Chemistry
In chemistry, this compound is studied for its unique structural properties, which contribute to the development of new synthetic methodologies and catalytic systems.
Biology
Biological research explores its potential as a pharmacophore, identifying target proteins and enzymes that interact with this compound to elicit biological effects.
Medicine
In medicine, its ability to modulate biological pathways is investigated for potential therapeutic uses, such as anti-cancer agents, anti-inflammatory drugs, and central nervous system modulators.
Industry
Industrial applications focus on its use in materials science, particularly in the design of advanced polymers and nanomaterials with specific electronic and mechanical properties.
Molecular Targets and Pathways
The compound interacts with specific molecular targets, including receptors and enzymes, leading to the modulation of cellular signaling pathways.
Detailed studies reveal its binding affinities and the conformational changes it induces in target molecules, contributing to its biological effects.
Unique Characteristics
Compared to other similar compounds, this compound exhibits distinctive structural features that influence its reactivity and specificity.
Similar Compounds
Analogous compounds include various isoquinoline derivatives and triazolopyrimidine-based structures, each with variations in their functional groups and overall architecture.
This compound stands out due to its multifaceted applications and the versatility of its chemical structure. Understanding its properties and behavior opens up numerous possibilities for innovation in science and technology.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23-16-15(21-22-23)17(20-11-19-16)25-9-14(10-25)18(26)24-7-6-12-4-2-3-5-13(12)8-24/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLTLKFYURNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C5C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
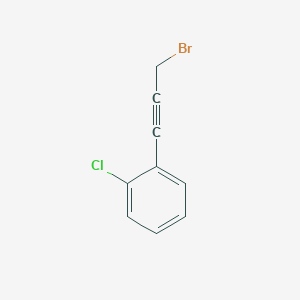
![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)
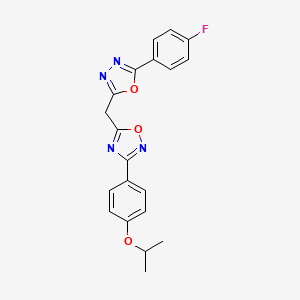
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)
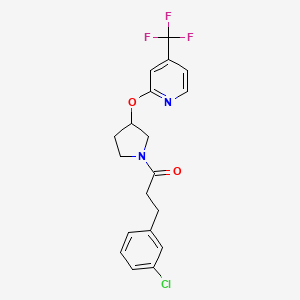
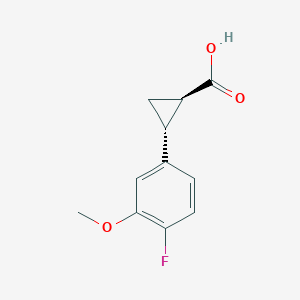
![N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2628693.png)
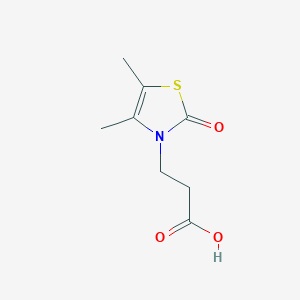
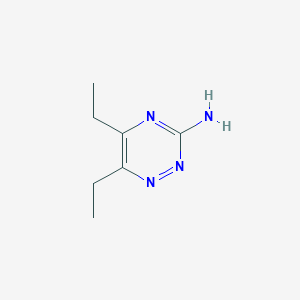
![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)
